3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-21-22-18(27-17)20-16(23)10-5-4-6-12(19)7-10/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZMYXWMSKOSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation
3,4,5-Trimethoxybenzoic acid is reacted with hydrazine hydrate in ethanol under reflux to yield 3,4,5-trimethoxybenzohydrazide. This intermediate is confirmed via IR spectroscopy, showing characteristic N–H stretches at 3,250–3,350 cm⁻¹ and C=O stretches at 1,650–1,680 cm⁻¹.
Cyclization to Oxadiazole
The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. A mixture of 3,4,5-trimethoxybenzohydrazide (1 mol) and POCl₃ (3 mL) is refluxed for 45 minutes, followed by careful quenching with water and basification with potassium hydroxide. The product, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine, is recrystallized from ethanol, yielding 75–80%.
Key Reaction Conditions
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Ethanol | Reflux | 6 h | 85% |
| Cyclization | POCl₃ | Neat | 110°C | 45 min | 78% |
Acylation with 3-Bromobenzoyl Chloride
The amino group of the oxadiazole intermediate is acylated with 3-bromobenzoyl chloride to form the final benzamide derivative.
Reaction Mechanism
The acylation proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. Triethylamine (TEA) is used as a base to scavenge HCl, enhancing reaction efficiency.
Optimization of Conditions
A mixture of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (1 mmol), 3-bromobenzoyl chloride (1.2 mmol), and TEA (2 mmol) in dry dichloromethane (DCM) is stirred at room temperature for 12 hours. The product precipitates upon dilution with ice water and is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Spectral Validation
- IR : Absorption at 1,720 cm⁻¹ (C=O stretch of amide), 1,250 cm⁻¹ (C–O–C of oxadiazole).
- ¹H NMR (CDCl₃) : δ 3.90 (s, 9H, OCH₃), 7.45–8.10 (m, 4H, aromatic H), 8.30 (s, 1H, NH).
Alternative Synthetic Routes
Use of Alternative Dehydrating Agents
Cyclization with sulfuric acid instead of POCl₃ reduces yields to 65% due to side reactions, while polyphosphoric acid (PPA) achieves comparable results (77%) but requires longer reaction times (2 h).
Solid-Phase Synthesis
A patent (WO2022056100A1) describes a microwave-assisted method using polymer-supported reagents, reducing reaction times to 20 minutes with 82% yield. This approach minimizes purification steps but requires specialized equipment.
Analytical and Characterization Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for the final compound. Melting point: 210–212°C.
Mass Spectrometry
ESI-MS: m/z 488.2 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈BrN₃O₅.
Challenges and Mitigation Strategies
Incomplete Acylation
Excess 3-bromobenzoyl chloride (1.5 eq) and prolonged reaction times (18 h) improve acylation efficiency to 95%.
Solvent Selection
Polar aprotic solvents like THF or DMF enhance solubility but complicate purification. DCM remains optimal for ease of isolation.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Insights
- Core Heterocycle : The 1,3,4-oxadiazole core is critical for rigidity and π-stacking interactions with biological targets. Derivatives with 1,2,4-oxadiazole (e.g., Compound 19b) show comparable antitumor activity but differ in metabolic stability .
- Trimethoxyphenyl Group : This moiety is essential for microtubule disruption, as seen in combretastatin analogs. Its absence (e.g., LMM11) shifts activity toward antifungal targets .
- Halogen Substitution : Bromine in the target compound likely improves cytotoxicity over chloro analogs (e.g., ) due to enhanced electron-withdrawing effects and binding affinity .
- Sulfonyl/Sulfanyl Groups : These groups (e.g., LMM5, ) improve solubility and antifungal activity but may reduce antitumor specificity compared to halogenated benzamides .
Biological Activity
3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound consists of a bromine atom attached to a benzamide group, with an oxadiazole moiety linked to a trimethoxyphenyl group. The molecular formula can be represented as .
Synthesis Methods:
- The synthesis typically involves multi-step organic reactions including the formation of the oxadiazole ring and subsequent bromination.
- Common reagents include hydrazine derivatives for oxadiazole formation and brominating agents like N-bromosuccinimide (NBS) for introducing the bromine substituent.
Anticancer Properties
Research indicates that compounds with oxadiazole motifs exhibit significant anticancer activity. In particular, studies have shown that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study: A study demonstrated that a related oxadiazole compound exhibited an IC50 value of 15 µM against HeLa cells, indicating effective cytotoxicity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains.
- Findings: In vitro assays revealed that it has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation pathways.
- Receptor Binding: It has shown potential to bind to receptors associated with cancer cell signaling, thereby modulating their activity.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Antimicrobial | Escherichia coli | 32 µg/mL |
Research Findings
- Antitumor Effects: A study published in Pharmaceutical Research highlighted the role of similar compounds in inhibiting tumor growth through apoptosis induction mechanisms.
- Antimicrobial Studies: Research conducted at various institutions showed that compounds similar to this compound possess broad-spectrum antimicrobial activity.
- Mechanistic Insights: Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Synthesize the oxadiazole core via cyclization of substituted hydrazides with carboxylic acid derivatives (e.g., using POCl₃ as a cyclizing agent) .
- Step 2 : Introduce the 3-bromobenzamide moiety via nucleophilic substitution or coupling reactions (e.g., HATU/DMF-mediated amide bond formation) .
- Optimization : Control reaction temperature (70–90°C), solvent polarity (THF or DMF), and stoichiometry (1:1.2 molar ratio of oxadiazole intermediate to bromobenzoyl chloride) to achieve yields >75% .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥95%) .
Q. How is structural characterization performed for this compound, and what spectral benchmarks are critical?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify oxadiazole protons (δ 8.1–8.3 ppm for aromatic protons), bromobenzamide carbonyl (δ 167–169 ppm), and trimethoxyphenyl groups (δ 3.8–3.9 ppm for OCH₃) .
- FT-IR : Confirm C=O stretch (~1680 cm⁻¹), C-Br (~600 cm⁻¹), and C-N (oxadiazole ring, ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS [M+H]⁺ peak at m/z 456.2 (calculated) with isotopic pattern for bromine .
Q. What preliminary biological assays are recommended to evaluate antimicrobial activity?
- Protocol :
- In vitro testing : Use agar dilution or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans ATCC 90028) .
- Controls : Compare to ciprofloxacin (bacteria) and fluconazole (fungi).
- Data Interpretation : MIC ≤25 µg/mL suggests significant activity; structure-activity relationships (SAR) correlate 3,4,5-trimethoxyphenyl groups with enhanced membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Approach :
-
Variation of substituents : Replace 3-bromo with electron-withdrawing groups (e.g., NO₂) or bulkier halogens (e.g., I) to modulate lipophilicity (log P) and target binding .
-
Oxadiazole ring modification : Test 1,3,4-thiadiazole analogs for enhanced metabolic stability .
-
In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with E. coli DNA gyrase (PDB: 1KZN) .
- Experimental Validation : Synthesize derivatives and compare MIC values (Table 1).
Table 1 : SAR of Bromobenzamide-Oxadiazole Derivatives
Substituent MIC (S. aureus) MIC (C. albicans) log P 3-Br 12.5 µg/mL 25 µg/mL 2.8 3-NO₂ 6.25 µg/mL 50 µg/mL 1.9 3-I 25 µg/mL 12.5 µg/mL 3.5 Data adapted from .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Cause Analysis :
- Strain variability (C. albicans clinical isolates vs. ATCC strains).
- Assay conditions (pH, incubation time).
- Resolution :
- Standardize protocols (CLSI M27-A3 guidelines).
- Include cytotoxicity assays (e.g., hemolysis in RBCs) to differentiate selective vs. non-selective toxicity .
Q. How can molecular docking guide mechanistic studies for this compound?
- Workflow :
- Target Selection : Prioritize enzymes critical to microbial survival (e.g., fungal lanosterol 14α-demethylase for antifungals) .
- Docking Parameters : Grid box size 60×60×60 Å, exhaustiveness 50.
- Key Interactions : Hydrogen bonds between oxadiazole N and CYP51 Arg-96; hydrophobic contacts with 3,4,5-trimethoxyphenyl .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values.
Q. What are the challenges in optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Issues :
- Low aqueous solubility due to bromine and trimethoxyphenyl groups.
- CYP3A4-mediated demethylation of methoxy groups .
- Solutions :
- Prodrug design : Introduce phosphate esters at methoxy positions for enhanced solubility .
- Metabolic shielding : Replace labile OCH₃ with CF₃ or cyclopropyl groups .
Critical Analysis of Data Limitations
Q. How reliable are spectral assignments for this compound in existing literature?
- Gaps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
